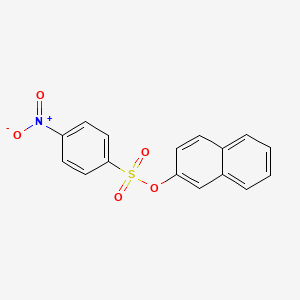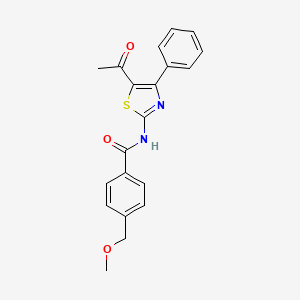
n-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide, also known as N-(5-Chloro-2-methylphenyl)-2-nitrobenzenesulfonamide or NCS, is a chemical compound with potential applications in scientific research. This compound is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2) attached to a benzene ring. NCS has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications in research have been explored.
作用機序
The mechanism of action of NCS involves its interaction with proteins through the sulfonamide functional group. The sulfonamide group can form hydrogen bonds with amino acid residues in the protein, leading to a change in the protein's conformation. This conformational change can result in a change in the protein's activity or binding properties, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
NCS has been shown to have minimal toxicity and does not have any known biochemical or physiological effects. However, it should be noted that the compound has not been extensively tested in vivo, and its long-term effects on living organisms are not known.
実験室実験の利点と制限
One of the main advantages of using NCS in scientific research is its high selectivity for certain proteins. This property makes it a useful tool for studying protein-ligand interactions. Additionally, NCS has a high quantum yield, which means that it emits a strong fluorescent signal when excited with light. This property makes it easy to detect and quantify in biological samples.
One of the limitations of using NCS is its relatively low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, NCS has a relatively short excitation wavelength, which can limit its use in certain applications.
将来の方向性
There are several potential future directions for research involving NCS. One area of research is the development of new derivatives of NCS with improved properties, such as increased solubility or longer excitation wavelengths. Another area of research is the use of NCS in imaging techniques such as fluorescence microscopy or positron emission tomography (PET). Additionally, NCS could be used in the development of new drugs or therapies targeting specific proteins.
合成法
The synthesis of NCS has been reported in several research articles. One of the most common methods involves the reaction of 5-chloro-2-methylbenzenesulfonamide with 2-nitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically carried out at elevated temperatures. The resulting product is then purified using techniques such as column chromatography or recrystallization.
科学的研究の応用
NCS has been investigated for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for detecting protein-ligand interactions. NCS has been shown to selectively bind to certain proteins, causing a change in its fluorescence properties. This property has been used to study the binding of various ligands to proteins, including enzymes, receptors, and antibodies.
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-9-6-7-10(14)8-11(9)15-21(19,20)13-5-3-2-4-12(13)16(17)18/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRAZQCEGBYVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7537422.png)
![1-[(3-Fluoro-4-methylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)urea](/img/structure/B7537423.png)



![6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7537448.png)
![2,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide](/img/structure/B7537456.png)
![2-[3-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B7537462.png)
![6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537463.png)


![N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]oxane-4-carboxamide](/img/structure/B7537492.png)

![2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7537507.png)